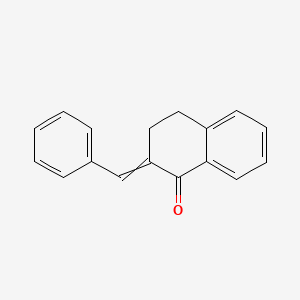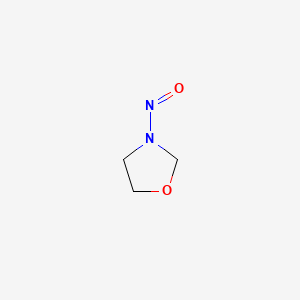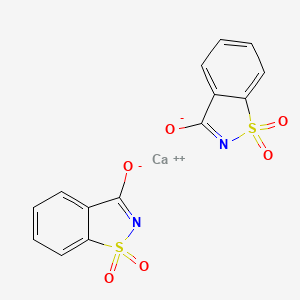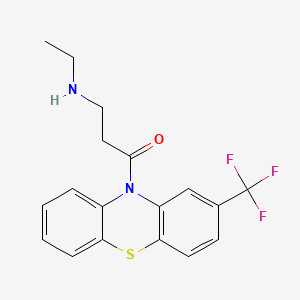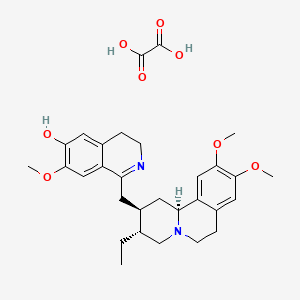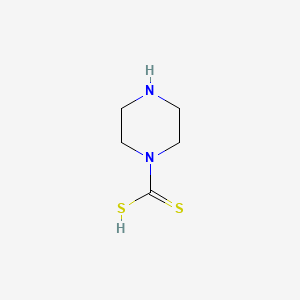![molecular formula C17H21NO5 B1199134 methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate CAS No. 72182-46-8](/img/structure/B1199134.png)
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate is a thermally labile oxidative metabolite of cocaine. It is formed through the oxidation of cocaine and is known to exist in both animal and human samples. This compound is of significant interest in forensic toxicology due to its presence in biological samples of cocaine users .
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate can be synthesized through the oxidation of cocaine using various oxidizing agents. One common method involves the use of cytochrome P-450 enzymes, which mediate the oxidation of cocaine to form this compound . Another method involves the use of flavin-containing monooxygenase .
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is primarily synthesized in laboratory settings for research purposes. The synthesis involves controlled oxidation reactions under specific conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound itself is an oxidation product of cocaine.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P-450 enzymes, flavin-containing monooxygenase.
Reducing Agents: Various reducing agents can convert this compound back to cocaine.
Major Products Formed:
From Oxidation: this compound is formed from the oxidation of cocaine.
From Reduction: Cocaine is formed from the reduction of this compound.
Scientific Research Applications
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:
Forensic Toxicology: It is used as a biomarker for cocaine use in forensic toxicology.
Analytical Chemistry: It is analyzed using techniques such as liquid chromatography-electrospray ionization mass spectrometry to study its presence and concentration in biological samples.
Pharmacology: Research on this compound helps in understanding the metabolism and pharmacokinetics of cocaine.
Mechanism of Action
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate exerts its effects through its interaction with various molecular targets. It is known to be a metabolite of cocaine and shares some of its pharmacological properties. The exact mechanism of action involves the inhibition of dopamine reuptake, similar to cocaine . This leads to increased levels of dopamine in the synaptic cleft, resulting in the stimulant effects associated with cocaine use.
Comparison with Similar Compounds
Norcocaine: Another oxidative metabolite of cocaine formed through N-demethylation.
Benzoylecgonine: A major metabolite of cocaine formed through hydrolysis.
Ecgonine Methyl Ester: Formed through the hydrolysis of cocaine.
Uniqueness: methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate is unique due to its thermal lability and its ability to revert to cocaine upon heating . This property makes it a significant compound in forensic analysis, as it can lead to over-reporting of cocaine levels if not properly accounted for during analysis.
Properties
CAS No. |
72182-46-8 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-18(21)12-8-9-13(18)15(17(20)22-2)14(10-12)23-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+,18?/m0/s1 |
InChI Key |
CQWXYUZZXCRUDE-ZDSHMUBLSA-N |
SMILES |
C[N+]1(C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC)[O-] |
Isomeric SMILES |
C[N+]1([C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC)[O-] |
Canonical SMILES |
C[N+]1(C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC)[O-] |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
cocaine N-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)
